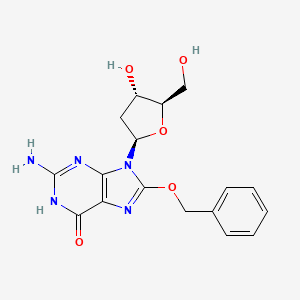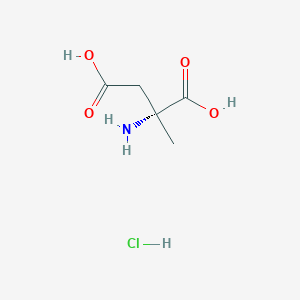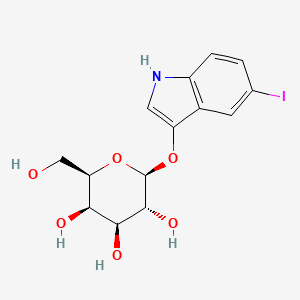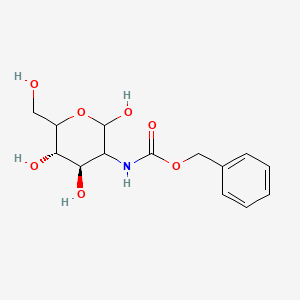
N-Carbobenzyloxy-Mannosamin
Übersicht
Beschreibung
N-Carbobenzyloxy Mannosamine, also known as N-Carbobenzyloxy Mannosamine, is a useful research compound. Its molecular formula is C₁₄H₁₉NO₇ and its molecular weight is 313.3. The purity is usually 95%.
BenchChem offers high-quality N-Carbobenzyloxy Mannosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Carbobenzyloxy Mannosamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Mannosamin-Glykosiden
N-Carbobenzyloxy-Mannosamin: spielt eine entscheidende Rolle bei der Synthese von Mannosamin-Glykosiden, die für die Entwicklung verschiedener biochemischer Verbindungen wichtig sind. Das Vorhandensein von O-Picoloyl-Schutzgruppen an der C-3-Position eines Mannosamin-Donors kann eine hohe oder vollständige Stereokontrolle bieten {svg_1}. Diese Methode ist bedeutsam für die Synthese von biologisch relevanten Trisacchariden, die mit dem Kapselpolysaccharid von Streptococcus pneumoniae Serotyp 4 verwandt sind {svg_2}.
Proteomforschung
In der Proteomforschung wird This compound als Vorläufer für Proteomstudien verwendet. Es ist wichtig für die Untersuchung der Proteinexpression und -funktion, insbesondere im Kontext von Krankheitszuständen und therapeutischen Interventionen {svg_3}.
Metabolic Glycoengineering
This compound: wird im Metabolic Glycoengineering (MGE) verwendet, um die Glykosylierungsmuster von Zellen zu modifizieren. Dieser Prozess beinhaltet die Behandlung von Zellen mit unnatürlichen Derivaten von Monosacchariden, die dann auf neu synthetisierten Glykokonjugaten exprimiert werden {svg_4}. MGE hat erhebliche Auswirkungen auf die biologische Forschung und potenzielle therapeutische Anwendungen.
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie wird This compound auf sein therapeutisches Potenzial untersucht. Beispielsweise wurde es auf seine Sicherheit und Wirksamkeit bei Patienten mit GNE-Myopathie untersucht, einer genetischen Muskelerkrankung, die durch einen Mangel des geschwindigkeitsbestimmenden Enzyms in der N-Acetylneuraminsäure-Biosynthese verursacht wird {svg_5}.
Medizinische Forschung
This compound: ist auch in der medizinischen Forschung von entscheidender Bedeutung, insbesondere bei der Untersuchung der GNE-Myopathie. Es hat sich gezeigt, dass es langfristige Sicherheit und biochemische Wirksamkeit aufweist und erste Hinweise auf die klinische Wirksamkeit bei Patienten mit diesem Zustand liefert {svg_6}.
Organische Chemie
In der organischen Chemie wird This compound als Schutzgruppe für Amine während der Synthese verwendet. Es wird durch Hydrogenolyse entfernt, wodurch die selektive Schutz- und Entschützung von funktionellen Gruppen ermöglicht wird, eine grundlegende Technik bei der Synthese komplexer organischer Moleküle {svg_7}.
Wirkmechanismus
Target of Action
N-Carbobenzyloxy Mannosamine primarily targets the enzymes of the Roseman-Warren biosynthetic pathway . These enzymes are responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) . The compound’s interaction with these enzymes plays a crucial role in its mechanism of action.
Mode of Action
N-Carbobenzyloxy Mannosamine interacts with its targets by inhibiting protein glycosylation . The compound’s O-picoloyl group at the C-3 position can provide high or complete stereocontrol . This interaction results in significant changes in N-glycan and O-glycan profiles .
Biochemical Pathways
The compound affects the Neu5Ac biosynthesis pathway . It acts as an uncharged monosaccharide and the first committed precursor in this pathway . The enzymes of the Roseman-Warren biosynthetic pathway tolerate specific modifications of the N-acyl side chain of mannosamine analogues . This leads to changes in the downstream effects of the pathway, impacting the synthesis of sialylated glycans .
Pharmacokinetics
The compound’s molecular weight is 31330 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of N-Carbobenzyloxy Mannosamine’s action is the inhibition of protein glycosylation, leading to changes in N-glycan and O-glycan profiles . This can stimulate endothelial cell (EC) proliferation in vitro . In addition, it can enhance angiogenesis in a mouse skin injury model and promote angiogenesis in a mouse hindlimb ischemia model .
Biochemische Analyse
Biochemical Properties
N-Carbobenzyloxy Mannosamine plays a significant role in biochemical reactions. It is involved in the synthesis of β-glycosides of mannosamine, a process that is influenced by the presence of the O-picoloyl group at the C-3 position of a mannosamine donor . This compound interacts with various enzymes, proteins, and other biomolecules, affecting the stereoselectivity of glycosylation through the H-bond-mediated aglycone delivery (HAD) pathway .
Cellular Effects
The effects of N-Carbobenzyloxy Mannosamine on cells are complex and varied. For instance, it has been reported that mannosamine, which inhibits GPI-anchor glycosylation/formation, can increase cell layer protein and decrease specific activity in cells
Molecular Mechanism
The molecular mechanism of N-Carbobenzyloxy Mannosamine involves its role in the synthesis of β-glycosides of mannosamine . The presence of the O-picoloyl group at the C-3 position of a mannosamine donor can provide high or complete stereocontrol . This suggests that N-Carbobenzyloxy Mannosamine may influence enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of mannosamine had a bell-shaped dose–response curve, with inhibition at higher concentrations
Dosage Effects in Animal Models
It is known that the effects of mannosamine showed significant toxicity on 4T1 cells at 5 mM
Metabolic Pathways
N-Carbobenzyloxy Mannosamine is involved in the Roseman-Warren biosynthetic pathway . This pathway is known for its tolerance of unnatural mannosamines bearing small unnatural N-acyl substituents
Subcellular Localization
It is known that a diffuse, nonvesicular localization enhances the axon protection through increased protein stability
Eigenschaften
IUPAC Name |
benzyl N-[(4R,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9?,10?,11-,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOTMQAWIIMKK-JBSNKVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2[C@H]([C@@H](C(OC2O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675553 | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137157-50-7 | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


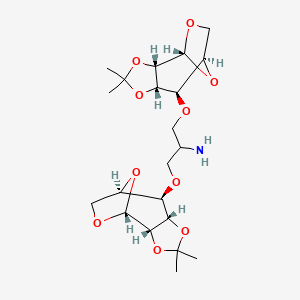
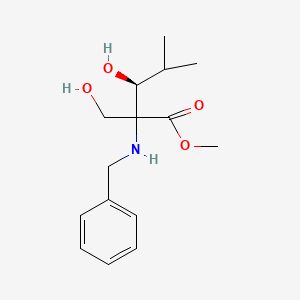

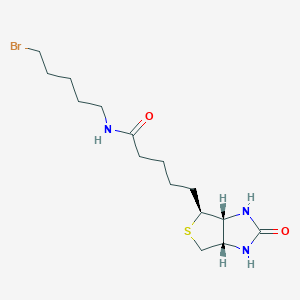

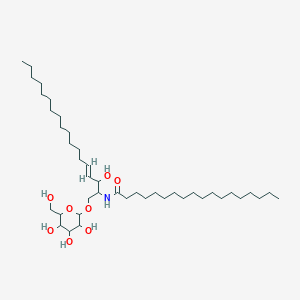
![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)
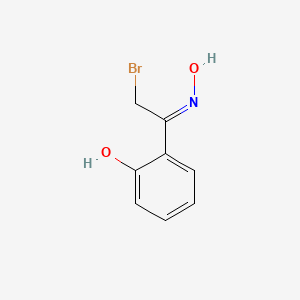
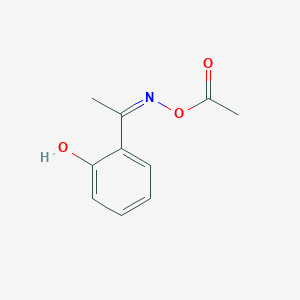
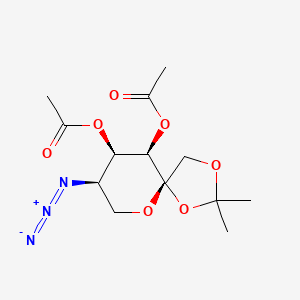
![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)
